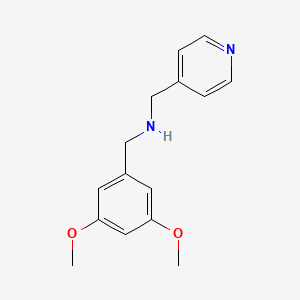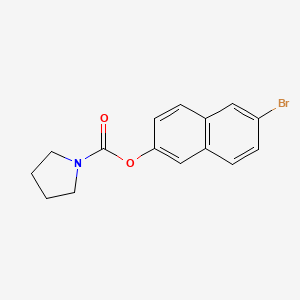![molecular formula C20H23NO3 B5807878 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5807878.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide, also known as DMPEA-AM, is a synthetic compound that has recently gained attention in scientific research. This compound belongs to the family of phenethylamines and has been found to have potential applications in various fields such as neuroscience, pharmacology, and biochemistry.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of neuroscience, where it has been found to have a high affinity for serotonin receptors and may have potential as a therapeutic agent for various neurological disorders. This compound has also been found to have potential applications in pharmacology, where it has been shown to have analgesic and anti-inflammatory properties. Additionally, this compound has been found to have potential applications in biochemistry, where it has been shown to have antioxidant properties and may have potential as a therapeutic agent for various diseases.
作用機序
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. It also acts as a weak inhibitor of monoamine oxidase A and B, which are enzymes involved in the metabolism of neurotransmitters such as serotonin and dopamine. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of neurotransmitters in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to its potential therapeutic effects in neurological disorders. Additionally, this compound has been found to have antioxidant properties and may have potential as a therapeutic agent for various diseases.
実験室実験の利点と制限
One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide is its high affinity for serotonin receptors, which makes it a promising therapeutic agent for various neurological disorders. However, one limitation of this compound is its limited availability and high cost, which may make it difficult to conduct large-scale experiments.
将来の方向性
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide. One potential direction is to further investigate its potential therapeutic effects in neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in pharmacology and biochemistry. Finally, future research should focus on developing more efficient and cost-effective synthesis methods for this compound to facilitate large-scale experiments.
合成法
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetone with paraformaldehyde and ammonium acetate to form 3,4-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced using sodium borohydride to form 3,4-dimethoxyphenyl-2-propanone, which is then reacted with 4-methylphenylacetic acid to form this compound.
特性
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15-4-6-16(7-5-15)9-11-20(22)21-13-12-17-8-10-18(23-2)19(14-17)24-3/h4-11,14H,12-13H2,1-3H3,(H,21,22)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVHTKQQTQHULN-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807805.png)
![methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate](/img/structure/B5807821.png)
![N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5807825.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B5807845.png)
![4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5807852.png)


![ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate](/img/structure/B5807893.png)
![N-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5807895.png)
![2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5807899.png)
![2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5807901.png)
